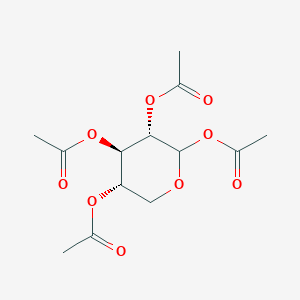

1,2,3,4-Tetra-O-acetyl-L-xylopyranose

Description

BenchChem offers high-quality 1,2,3,4-Tetra-O-acetyl-L-xylopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetra-O-acetyl-L-xylopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18O9 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

[(3S,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m0/s1 |

InChI Key |

MJOQJPYNENPSSS-FXJUQPSGSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Strategic Importance of L-Xylose Tetraacetate in Modern Glycochemistry

An In-depth Technical Guide to the Applications of L-Xylose Tetraacetate in Carbohydrate Chemistry

In the intricate field of carbohydrate chemistry, the pursuit of stereochemically defined and biologically active molecules is a constant endeavor. Among the arsenal of chiral building blocks available to the synthetic chemist, L-sugars hold a unique position due to their prevalence in bioactive natural products and their potential as therapeutic agents. L-Xylose, a rare aldopentose, serves as a valuable starting material for the synthesis of such molecules. This guide focuses on a key derivative of L-xylose: L-xylose tetraacetate. As a stable, crystalline solid with its hydroxyl groups masked by acetates, L-xylose tetraacetate is not merely a protected form of the parent sugar. It is a versatile and reactive intermediate, a linchpin in the stereoselective synthesis of a diverse array of complex carbohydrates, including nucleoside analogues and inhibitors of therapeutically relevant enzymes.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the mechanistic underpinnings of key reactions, and the practical considerations for employing L-xylose tetraacetate in the laboratory. We will explore its synthesis, its role as a glycosyl donor, and its application in the development of novel therapeutics, all grounded in authoritative scientific literature.

Synthesis and Physicochemical Characterization of L-Xylose Tetraacetate

The journey into the applications of L-xylose tetraacetate begins with its preparation. The most common method involves the peracetylation of L-xylose, a process that protects all hydroxyl groups and activates the anomeric center for subsequent glycosylation reactions.

Experimental Protocol: Synthesis of L-Xylose Tetraacetate

This protocol describes a standard procedure for the acetylation of L-xylose. The use of acetic anhydride in the presence of a catalyst such as sodium acetate is a well-established method.

Materials:

-

L-Xylose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

To a stirred suspension of L-xylose (1.0 eq) in acetic anhydride (5.0 eq), add anhydrous sodium acetate (0.5 eq).

-

Heat the reaction mixture to 100 °C and maintain for 2 hours. The reaction should become a clear solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate until effervescence ceases, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup.

-

Recrystallize the crude product from ethanol to yield L-xylose tetraacetate as a white crystalline solid.

Physicochemical and Spectroscopic Data

The proper characterization of L-xylose tetraacetate is crucial for its use in subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₉ | [1] |

| Molecular Weight | 318.28 g/mol | [1] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 125-126 °C | [2] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [2] |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the regions of 5.0-6.0 ppm for the anomeric proton, 3.5-5.5 ppm for the other sugar ring protons, and 2.0-2.2 ppm for the methyl protons of the acetate groups.

-

¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbons of the acetate groups are expected around 169-171 ppm, the anomeric carbon between 90-100 ppm, and the other ring carbons between 60-80 ppm. The methyl carbons of the acetates will appear around 20-21 ppm.

L-Xylose Tetraacetate as a Glycosyl Donor: Mechanism and Stereocontrol

A primary application of L-xylose tetraacetate is its use as a glycosyl donor in the synthesis of xylosides. The acetate groups not only protect the hydroxyls but also play a crucial role in the stereochemical outcome of the glycosylation reaction.

The Role of Lewis Acids and the Oxocarbenium Ion Intermediate

Glycosylation with acetylated donors typically requires activation by a Lewis acid. The Lewis acid coordinates to the anomeric acetate, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.

Caption: Generalized mechanism of Lewis acid-catalyzed glycosylation.

The choice of Lewis acid can significantly impact the reaction's efficiency and stereoselectivity. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and tin(IV) chloride (SnCl₄).[3] Softer Lewis acids, such as InBr₃, have been shown to be effective in promoting glycosylation with sugar peracetates while minimizing side reactions.[4][5]

Neighboring Group Participation and Stereocontrol

The stereochemical outcome of the glycosylation is often dictated by the nature of the protecting group at the C-2 position. In the case of L-xylose tetraacetate, the C-2 acetate group can act as a participating group. Following the formation of the oxocarbenium ion, the carbonyl oxygen of the C-2 acetate can attack the anomeric center from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face, forcing the incoming glycosyl acceptor to attack from the β-face. This results in the stereoselective formation of a 1,2-trans-glycosidic linkage, which in the case of L-xylose, corresponds to the β-anomer.[6]

Caption: Neighboring group participation by the C-2 acetate.

While neighboring group participation is a powerful tool for achieving β-selectivity, the formation of α-xylosides (1,2-cis) is more challenging and often requires the use of non-participating protecting groups at the C-2 position or specific reaction conditions that favor an Sₙ2-like mechanism.[3][7]

Experimental Protocol: Synthesis of a β-L-Xyloside

This protocol provides a general method for the glycosylation of an alcohol with L-xylose tetraacetate.

Materials:

-

L-Xylose tetraacetate

-

Glycosyl acceptor (e.g., a protected monosaccharide or an alcohol)

-

Anhydrous dichloromethane (DCM)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Molecular sieves (4 Å)

-

Triethylamine (Et₃N)

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add L-xylose tetraacetate (1.0 eq), the glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the donor.

-

Quench the reaction by adding triethylamine.

-

Filter the reaction mixture through a pad of Celite, washing with DCM.

-

Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired β-L-xyloside.

Applications in the Synthesis of Bioactive Molecules

The true value of L-xylose tetraacetate lies in its utility as a precursor to a wide range of biologically active molecules. Its unique stereochemistry makes it an ideal starting point for the synthesis of L-nucleosides and other therapeutics that are resistant to degradation by enzymes that recognize the natural D-enantiomers.

Synthesis of L-Nucleoside Analogues

L-nucleosides, the enantiomers of naturally occurring nucleosides, have garnered significant attention for their potent antiviral and anticancer activities.[8] L-xylose is a common starting material for the synthesis of L-ribose derivatives, which are key intermediates in the production of L-ribonucleosides.[9][10] The conversion of L-xylose to an L-ribose derivative typically involves an oxidation-reduction sequence at the C-2 position.

Caption: General synthetic pathway to L-nucleoside analogues.

L-xylose tetraacetate can be a starting point for such transformations, or a related protected L-xylose derivative can be used. The resulting L-ribose derivative, often in its acetylated form, can then undergo a Vorbrüggen glycosylation with a silylated nucleobase to form the desired L-nucleoside.

| L-Nucleoside Analogue | Starting Material | Biological Activity | Reference |

| β-L-Fd4C | L-Xylose | Potent antiviral agent | [11] |

| L-Ribonucleosides | L-Xylose | Antiviral, Anticancer | [9] |

| L-Thietanose Nucleosides | L-Xylose | Moderate anti-HIV activity | [12] |

Development of SGLT2 Inhibitors

In recent years, inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2) have emerged as a major class of drugs for the treatment of type 2 diabetes.[13] These drugs, known as gliflozins, work by blocking the reabsorption of glucose in the kidneys, leading to its excretion in the urine. Several novel SGLT2 inhibitors have been developed using L-xylose as a chiral template.[14] The unnatural L-configuration can enhance metabolic stability and selectivity.[13]

The synthesis of these inhibitors often involves the coupling of a protected L-xylose derivative with an aromatic or heteroaromatic aglycone. L-xylose tetraacetate can be a precursor to the necessary glycosyl donor for these syntheses. For instance, N-linked β-D-xylosides have been synthesized and shown to be potent SGLT2 inhibitors.[15]

Caption: Synthetic approach to SGLT2 inhibitors from L-xylose.

| SGLT2 Inhibitor Derivative | Key Features | Potency | Reference |

| 4-chloro-3-(4-cyclopropylbenzyl)-1-(β-D-xylopyranosyl)-1H-indole | N-linked β-D-xyloside | EC₅₀ similar to phlorizin | [15] |

| Novel O-xyloside 7c | O-linked L-xyloside | Inhibits urinary glucose reabsorption in vivo | [14] |

Concluding Remarks and Future Outlook

L-xylose tetraacetate is a cornerstone intermediate in modern carbohydrate chemistry, providing a reliable and versatile platform for the synthesis of complex, stereochemically defined molecules. Its utility as a glycosyl donor, governed by the principles of Lewis acid activation and neighboring group participation, allows for the predictable formation of β-L-xylosides. This reactivity has been harnessed to create a new generation of therapeutic agents, from L-nucleoside analogues with potent antiviral and anticancer properties to innovative SGLT2 inhibitors for the management of diabetes.

As the demand for enantiomerically pure and metabolically stable drugs continues to grow, the strategic importance of chiral building blocks like L-xylose tetraacetate will only increase. Future research will likely focus on developing even more stereoselective glycosylation methods, expanding the repertoire of bioactive molecules accessible from this versatile precursor, and integrating its use into automated synthesis platforms to accelerate drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to unlock the full potential of L-xylose tetraacetate in their own synthetic endeavors.

References

-

Bello, A. K., & Al-Salim, N. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 407-422. [Link]

-

Murakata, M., & Nag, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. Reviews in Heteroatom Chemistry, 32, 1-28. [Link]

-

Choi, Y., et al. (2006). Synthesis and anti-HIV activity of D- and L-thietanose nucleosides. Journal of Medicinal Chemistry, 49(5), 1641-1648. [Link]

-

Yu, B., & Li, B. (2012). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 77(11), 5037-5047. [Link]

-

Kim, Y., et al. (2011). Discovery of novel N-β-D-xylosylindole derivatives as sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes. Journal of Medicinal Chemistry, 54(3), 827-839. [Link]

-

Goodwin, N. C., et al. (2009). Novel L-Xylose Derivatives as Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 52(20), 6201-6204. [Link]

-

PrepChem.com. (n.d.). Synthesis of xylose diacetate. [Link]

-

Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Goodwin, N. C., et al. (2009). Novel L-xylose derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 52(20), 6201-6204. [Link]

-

Reissig, H.-U. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

Roberts, C. R., et al. (2012). Glycosylation of α-amino acids by sugar acetate donors with InBr₃. Minimally competent Lewis acids. Carbohydrate Research, 351, 121-125. [Link]

-

Polat, T., & Lowary, T. L. (2012). Minimally Competent Lewis Acids as Glycosidation Promotors. ResearchGate. [Link]

-

Bionity. (n.d.). Glycosylation. [Link]

-

Wang, G., et al. (1998). Synthesis and comparative evaluation of two antiviral agents: beta-L-Fd4C and beta-D-Fd4C. Nucleosides & Nucleotides, 17(9-11), 1729-1732. [Link]

-

Ogilvie, K. K., & Entwistle, D. W. (1981). A new type of silyl protecting groups in nucleoside chemistry. Canadian Journal of Chemistry, 59(8), 1255-1263. [Link]

-

Debenham, J. S., & Fraser-Reid, B. (2000). Chemical O-Glycosylations: An Overview. Accounts of Chemical Research, 33(7), 459-467. [Link]

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

-

Roberts, C. R., et al. (2012). Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids. Carbohydrate Research, 351, 121-125. [Link]

-

Ogilvie, K. K., et al. (1978). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry, 56(20), 2768-2780. [Link]

-

Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology, 20, 33-61. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

-

LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Moyroud, E., & Strazewski, P. (1999). L-Ribonucleosides from L-xylose. Tetrahedron, 55(5), 1277-1284. [Link]

-

Perrone, D., & Capobianco, M. L. (2013). L-Nucleosides. In Targets in Heterocyclic Systems (Vol. 17, pp. 282-321). Italian Society of Chemistry. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Recent advances in stereoselective 1,2-cis-O-glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

-

Page, M. I., & Rassias, G. (2021). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 12(42), 14197-14203. [Link]

-

Yu, B., & Sun, J. (2017). Modulation of the stereoselectivity and reactivity of glycosylation via (p-Tol)₂SO/Tf₂O preactivation strategy: From O-, C-sialylation to general O-glycosylation. Chinese Chemical Letters, 28(11), 2049-2062. [Link]

-

Wang, Z., & Wang, P. G. (2021). Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools. Medicinal Research Reviews, 41(5), 2689-2735. [Link]

-

Egyed, O., et al. (1993). An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D-xylopyranosides possessing antithrombotic activity. Carbohydrate Research, 240, 139-155. [Link]

-

Akagi, M., et al. (2002). A practical synthesis of L-ribose. Chemical & Pharmaceutical Bulletin, 50(6), 852-854. [Link]

-

Georganics. (2023). L-Xylose - preparation and application. [Link]

-

Demchenko, A. V., & Stine, K. J. (2023). Approaches to stereoselective 1,1'-glycosylation. Carbohydrate Research, 531, 108889. [Link]

-

Akagi, M., et al. (2002). A practical synthesis of L-ribose. Chemical & Pharmaceutical Bulletin, 50(6), 852-854. [Link]

-

Kafle, A., & Wang, P. G. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 909383. [Link]

-

Banfalvi, G. (2021). Prebiotic Synthesis of Ribose. Encyclopedia, 1(2), 488-500. [Link]

-

Lin, C.-H., & Lin, C.-C. (2002). The synthesis of L-gulose and L-xylose from D-gluconolactone. Tetrahedron, 58(2), 253-258. [Link]

-

Li, Z., & Li, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 94(11), 913-922. [Link]

-

Grynkiewicz, G., & Szeja, W. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3894. [Link]

- Martin, S. F., & Dodge, J. A. (1998). Synthesis of l-ribose and 2-deoxy l-ribose. U.S.

-

National Center for Biotechnology Information. (n.d.). Lyxopyranose, tetraacetate. PubChem Compound Database. [Link]

-

Okano, K. (2009). A stereospecific synthesis of L-deoxyribose, L-ribose and L-ribosides. Tetrahedron, 65(10), 1937-1949. [Link]

-

Grynkiewicz, G., & Szeja, W. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3894. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. PubChem Compound Database. [Link]

-

Puzzarini, C., & Barone, V. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 26(11), 3326. [Link]

Sources

- 1. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and comparative evaluation of two antiviral agents: beta-L-Fd4C and beta-D-Fd4C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel L-xylose derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel N-β-D-xylosylindole derivatives as sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-L-xylopyranose: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, a protected monosaccharide with significant potential in synthetic carbohydrate chemistry and drug discovery. Due to its non-natural L-configuration, this building block offers access to novel glycostructures that are resistant to enzymatic degradation, a highly desirable trait in the development of therapeutic agents.

Chemical Identity and Properties

CAS Number: While the D-isomer of 1,2,3,4-Tetra-O-acetyl-xylopyranose is well-documented, the L-isomer is less common. The most likely Chemical Abstracts Service (CAS) number for 1,2,3,4-Tetra-O-acetyl-L-xylopyranose is 142130-89-0 . However, researchers should exercise caution as this CAS number is also associated with tetra-O-acetyl-L-lyxopyranose in some databases, which is an epimer of the target molecule. Careful analytical verification is therefore essential upon synthesis or acquisition.

Molecular Formula: C₁₃H₁₈O₉

Molecular Weight: 318.28 g/mol

Structure:

Caption: 2D structure of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose.

Physicochemical Properties:

| Property | Value | Source |

| Physical State | White to off-white solid | General knowledge |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and other polar organic solvents (e.g., ethyl acetate, acetone). Insoluble in water. | General knowledge |

| Stability | Stable under standard laboratory conditions. Hydrolyzes to L-xylose and acetic acid in the presence of strong acids or bases. | General knowledge |

Sourcing and Availability

1,2,3,4-Tetra-O-acetyl-L-xylopyranose is not a readily available stock chemical. While its precursor, L-xylose, can be sourced from several chemical suppliers, the acetylated form typically requires custom synthesis.

L-Xylose Suppliers:

| Supplier | Website |

| MedchemExpress | |

| ChemicalBook | |

| Georganics | [Link] |

| Tokyo Chemical Industry (TCI) | |

| Central Drug House (CDH) |

Custom Synthesis:

For researchers requiring 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, custom synthesis by a specialized laboratory is the most viable option. Companies specializing in carbohydrate chemistry can synthesize this compound on a milligram to gram scale.

Synthesis Protocol

The synthesis of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose is achieved through the peracetylation of L-xylose. A general and effective method involves the use of acetic anhydride with a catalytic amount of a strong acid or a basic catalyst.

Reaction Scheme:

Caption: General scheme for the acetylation of L-xylose.

Detailed Experimental Protocol:

This protocol is adapted from standard peracetylation procedures for monosaccharides.

Materials:

-

L-Xylose

-

Acetic anhydride (Ac₂O)

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend L-xylose (1.0 equivalent) in anhydrous pyridine (5-10 volumes).

-

Acetylation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (5.0 equivalents) dropwise to the stirred suspension.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product will have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 1,2,3,4-Tetra-O-acetyl-L-xylopyranose as a mixture of anomers.

Causality Behind Experimental Choices:

-

Pyridine as Catalyst and Solvent: Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Inert Atmosphere: While not strictly necessary for this reaction, an inert atmosphere is good practice to prevent the introduction of moisture, which can hydrolyze the acetic anhydride.

-

Aqueous Work-up: The series of washes is crucial to remove the catalyst (pyridine) and byproducts, leading to a cleaner crude product for purification.

-

Chromatographic Purification: Due to the potential for the formation of both α and β anomers, as well as other minor byproducts, column chromatography is essential for obtaining a pure sample.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 1,2,3,4-Tetra-O-acetyl-L-xylopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for the structural elucidation of carbohydrate derivatives.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (H-1), the ring protons (H-2, H-3, H-4, H-5), and the methyl protons of the four acetyl groups. The coupling constants between the ring protons provide information about their relative stereochemistry and the conformation of the pyranose ring. For the β-anomer, a large coupling constant (around 8 Hz) is expected for the anomeric proton due to its trans-diaxial relationship with H-2. The α-anomer will exhibit a smaller coupling constant. The acetyl methyl groups will appear as singlets in the region of δ 1.9-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the anomeric carbon (C-1), the other ring carbons (C-2, C-3, C-4, C-5), the carbonyl carbons of the acetyl groups, and the methyl carbons of the acetyl groups.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Optical Rotation:

Being a chiral molecule, 1,2,3,4-Tetra-O-acetyl-L-xylopyranose will rotate the plane of polarized light. The specific rotation ([α]D) is a key physical property that can help to distinguish it from its D-enantiomer.

Applications in Research and Drug Development

The primary utility of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose lies in its role as a glycosyl donor for the synthesis of L-xylosides. The introduction of an L-sugar into a larger molecule can have profound effects on its biological activity and metabolic stability.

Glycosylation Reactions:

Caption: Glycosylation using 1,2,3,4-Tetra-O-acetyl-L-xylopyranose.

Peracetylated sugars are versatile glycosyl donors that can be activated by various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the glycosylation, although neighboring group participation by the C-2 acetate typically favors the formation of the 1,2-trans glycosidic linkage.[1]

Drug Development:

-

Metabolic Stability: Glycosidic bonds involving L-sugars are generally resistant to cleavage by glycosidases, which are enzymes that specifically recognize and hydrolyze D-sugars. This property can be exploited to increase the in vivo half-life of drug candidates.

-

Novel Bioactivity: The incorporation of L-xylose into bioactive molecules can lead to novel interactions with biological targets, potentially resulting in enhanced potency or a different pharmacological profile. Derivatives of L-xylose have shown potential as inhibitors of urinary glucose reabsorption, suggesting applications in the treatment of diabetes.[2]

-

Antiviral and Antitumor Agents: Polyhydroxylated pyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties, as well as potent inhibition of α- and β-glucosidases.[2]

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

References

-

Georganics. L-Xylose - High purity.[Link]

-

Georganics. L-Xylose - preparation and application.[Link]

-

Khamsi, J. et al. (2011). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. Carbohydrate Research, 346(12), 1646-1653. [Link]

Sources

Thermodynamic stability of alpha vs beta L-xylopyranose tetraacetate

Thermodynamic Stability of - vs. -L-Xylopyranose Tetraacetate

Technical Guide & Protocol

Executive Summary

In the context of peracetylated pentoses,

The stability of the

Structural Architecture & Conformational Analysis

To understand the stability, one must first define the precise 3D architecture of the L-xylopyranose ring.[1][2][3] Unlike D-sugars which prefer the

The Conformation of L-Xylose

In the L-series, the substituents at C2, C3, and C4 dictate the ring pucker.[2][3] For L-xylose, the hydroxyl/acetate groups at C2, C3, and C4 are all equatorial in the

| Position | Substituent Orientation ( |

| C2 | Equatorial |

| C3 | Equatorial |

| C4 | Equatorial |

| C1 ( | Axial (Stabilized by Anomeric Effect) |

| C1 ( | Equatorial (Sterically favored, electronically disfavored) |

The Anomeric Effect

The preference for the

-

Hyperconjugation: Delocalization of the lone pair electrons from the ring oxygen (

) into the antibonding orbital of the C1-exocyclic bond ( -

Dipole Minimization: The dipole of the ring oxygen and the C1-acetate group are partially opposed in the axial conformer, reducing the net dipole moment compared to the equatorial conformer.[1][3]

Figure 1: The pathway from the kinetic

Experimental Validation & Characterization

Distinguishing the two anomers requires precise analytical techniques.[1] The most reliable method is

NMR Signature ( Coupling Constants)

In the L-xylose

- -L-Anomer (Equatorial OAc): The H1 proton is axial .[1][2][3] The H2 proton is also axial.[1][3] This results in a large trans-diaxial coupling.[1][2][3]

- -L-Anomer (Axial OAc): The H1 proton is equatorial .[1][2][3] The H2 proton is axial.[1][3] This results in a small equatorial-axial coupling.[1][2][3]

| Parameter | ||

| C1-OAc Orientation | Axial | Equatorial |

| H1 Proton Orientation | Equatorial | Axial |

| ~ 3.5 Hz (Small) | ~ 7.0 - 8.0 Hz (Large) | |

| Thermodynamic Status | Stable (Major) | Unstable (Minor) |

| Melting Point | ~ 42-44 °C (Low melting) | ~ 126 °C (High melting) |

Optical Rotation

Since L-xylose is the enantiomer of D-xylose, the specific rotation values will be equal in magnitude but opposite in sign to the D-series.[1][2][3]

Synthesis and Equilibration Protocols

Protocol A: Thermodynamic Synthesis (Favors )

This method utilizes acidic conditions to drive the reaction to the thermodynamic minimum (the

Reagents: L-Xylose, Acetic Anhydride (

-

Dissolution: Suspend L-xylose (1.0 eq) in

(5.0 eq). -

Catalysis: Add anhydrous

(0.1 eq) or heat with NaOAc at 100°C. -

Workup: Pour into ice water, extract with dichloromethane (DCM), wash with saturated

to remove acid. -

Result: A syrup or solid containing predominantly

-L-xylopyranose tetraacetate (>80%).[1][2][3]

Protocol B: Anomerization (Converting )

If you have a sample enriched in the

Reagents: Boron Trifluoride Etherate (

-

Preparation: Dissolve the

-anomer (or mixture) in dry DCM (0.1 M concentration). -

Initiation: Add

(1.0 eq) at 0°C under Argon. -

Equilibration: Allow to warm to room temperature and stir for 2–6 hours. Monitor by TLC (the

anomer is typically less polar/faster moving in EtOAc/Hexane systems due to internal H-bonding/dipole cancellation, though this varies; NMR is preferred).[1][3] -

Quench: Add triethylamine (

) to neutralize, wash with water. -

Outcome: Quantitative conversion to the thermodynamic equilibrium (predominantly

).

Thermodynamic Data Summary

The free energy difference (

For xylopyranose tetraacetate in non-polar solvents (e.g.,

This confirms that the

Figure 2: Schematic energy landscape showing the thermodynamic well of the

References

-

Anomeric Effect in Carbohydrates : Edward, J. T. (1955).[1][3] Stability of glycosides to acid hydrolysis. Chemistry & Industry, 1102.[1][3] (Foundational text on the preference for axial substituents).

-

Conformational Analysis of Pentoses : Durette, P. L., & Horton, D. (1971).[1][3] Conformational studies on pyranoid sugar derivatives by NMR spectroscopy. .[1][3]

-

Synthesis of Xylose Acetates : Hudson, C. S., & Johnson, J. M. (1915).[1][3] The isomeric octaacetates of lactose. .[1][3] (Describes the classic equilibration of sugar acetates).

-

Physical Constants (D-Series Proxy) : Synthose Inc. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose Product Data. .[1][3] (Verifies MP of beta-anomer as 125-126°C).[1][2][3]

-

NMR Coupling Constants : Bock, K., & Pedersen, C. (1974).[1][3] Proton-proton coupling constants in alpha- and beta-D-xylopyranose derivatives. .[3]

Sources

- 1. Lyxopyranose, tetraacetate | C13H18O9 | CID 41085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetra-O-acetyl-D-xylopyranose CAS#: 62446-93-9 [amp.chemicalbook.com]

- 3. synthose.com [synthose.com]

- 4. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR spectrum [chemicalbook.com]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

Solubility Profile and Purification Protocols for L-Xylopyranose Tetraacetate

Executive Summary

L-Xylopyranose tetraacetate (1,2,3,4-Tetra-O-acetyl-L-xylopyranose) is a critical intermediate in the synthesis of nucleoside analogues, chiral building blocks, and glycosylation donors.[1][2] Its solubility profile is governed by the hydrophobic acetate protecting groups which mask the hydrophilicity of the parent sugar. This guide provides a definitive technical analysis of its solubility thermodynamics, practical solvent selection for purification, and validated experimental protocols.[1]

Key Insight: While specific literature data for the L-isomer is sparse, its physical properties (solubility, melting point, density) in achiral solvents are identical to the widely characterized D-isomer (1,2,3,4-Tetra-O-acetyl-

Physicochemical Characterization

Molecular Structure & Polarity

Unlike free L-xylose, which is highly water-soluble due to extensive hydrogen bonding, the tetraacetate derivative is lipophilic.[1] The acetylation of the four hydroxyl groups eliminates hydrogen bond donors, leaving only hydrogen bond acceptors (carbonyl oxygens).[1]

| Property | Value / Description |

| CAS Number | 4258-00-8 (L-isomer) / 4049-33-6 (D-isomer) |

| Molecular Formula | |

| Molecular Weight | 318.28 g/mol |

| Melting Point | 126–129 °C (Crystalline Solid) |

| Dominant Interaction | Dipole-Dipole (Acetate Carbonyls) & Dispersion Forces |

Theoretical Solubility Parameters (Hansen)

Using glucose pentaacetate as a structural proxy (due to high structural homology), we can estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.[1][2]

Implication: The compound requires solvents with moderate polarity and the ability to accept weak hydrogen bonds or interact via strong dipole forces.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Qualitative Solubility Table

Data derived from D-isomer behavior and peracetylated monosaccharide trends.

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | High | Excellent dipole-dipole matching; standard solvent for glycosylation.[1][2] |

| Chlorinated | Chloroform | High | Similar to DCM; often used for NMR characterization.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | High | "Like dissolves like"—acetate groups interact favorably with solvent esters.[1][2] |

| Ketones | Acetone | High | Strong dipole interaction; good for rapid dissolution but volatile.[2] |

| Alcohols | Methanol (MeOH) | Moderate/High | Soluble, but risk of transesterification (deacetylation) upon prolonged heating/base exposure.[1][2] |

| Alcohols | Ethanol (EtOH) | Moderate | Ideal Recrystallization Solvent. High solubility at boiling; low at RT.[1][2] |

| Polar Aprotic | DMF / DMSO | Very High | Overcomes lattice energy easily; difficult to remove (high BP).[1][2] |

| Hydrocarbons | Hexane / Heptane | Insoluble | Lack of polarity prevents interaction with acetate dipoles.[2] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; potential for hydrolysis over time.[2] |

Thermodynamic Modeling

For precise process engineering, the solubility

-

A, B, C: Empirical constants determined experimentally.

-

Application: Use this model when scaling up crystallization processes to predict yield at specific cooling temperatures (e.g., 5°C vs 20°C).[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/solvent system.[1]

-

Preparation: Add excess L-xylopyranose tetraacetate solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Withdraw 2 mL of supernatant using a pre-warmed syringe filter (0.45 µm PTFE).

-

Drying: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.[2]

-

Calculation:

[1][2]

Protocol B: Purification via Recrystallization

The standard method for purifying crude acetylated sugars.

-

Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Isopropanol .[1][2]

-

Heating: Heat to reflux (boiling) with stirring. Add solvent in small portions until the solid just dissolves.

-

Clarification: If insoluble particles remain, filter the hot solution rapidly through a fluted filter paper.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C), then cool further to 0-4°C in an ice bath.

-

Note: Rapid cooling precipitates impurities; slow cooling yields pure crystals.[2]

-

-

Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold (-20°C) Ethanol/Hexane (1:1).[1][2]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualizations

Solvent Selection Decision Matrix

This diagram guides the researcher in selecting the correct solvent based on the intended application (Reaction, Extraction, or Purification).[1]

Figure 1: Decision matrix for solvent selection based on experimental intent.

Recrystallization Workflow

A logical flow for the purification of the compound using the Solvent-Antisolvent method.

Figure 2: Solvent-Antisolvent recrystallization workflow for high-purity isolation.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2817255, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose.[1][2] Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[2] (Referenced for theoretical parameter extrapolation).

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[2] Retrieved from [Link][1][2]

Sources

Unlocking Therapeutic Potential: The Biological Activity of L-Xyloside Derivatives Synthesized from Tetraacetate Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-xylosides, a class of glycosidic molecules, have emerged as a compelling scaffold in medicinal chemistry due to their diverse and potent biological activities. Their structural similarity to endogenous sugars allows them to interact with various biological systems, leading to therapeutic effects ranging from anticancer to antiviral and metabolic regulation. This technical guide provides a comprehensive overview of the synthesis of L-xyloside derivatives, with a focus on pathways involving tetraacetate intermediates, and delves into their significant biological activities. We will explore the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their potential in drug development. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction: The Rationale for L-Xyloside Derivatives

In the intricate landscape of cellular biology, carbohydrates and their derivatives play pivotal roles in processes ranging from cell signaling and recognition to structural integrity. L-xylosides, synthetic analogues of the naturally occurring pentose L-xylose, leverage this biological machinery for therapeutic intervention. The core principle behind their activity often lies in their ability to act as competitive inhibitors or alternative substrates for enzymes involved in key metabolic pathways[1][2].

One of the most well-studied functions of xylosides is their ability to modulate the biosynthesis of glycosaminoglycans (GAGs)[3]. GAGs are long, unbranched polysaccharides that are critical components of the extracellular matrix and are involved in cell growth, proliferation, and adhesion. In many pathological conditions, including cancer, the expression and structure of GAGs are significantly altered. L-xyloside derivatives can competitively inhibit the enzyme xylosyltransferase, the first enzyme in the GAG assembly line, or act as artificial primers for GAG chain synthesis. This intervention leads to the production of altered GAGs, disrupting the pathological cellular environment[1][4].

Beyond GAG modulation, L-xyloside derivatives have demonstrated a broad spectrum of activities, including potent anticancer[5], antiviral[6], antibacterial[7], anti-inflammatory[8], and antithrombotic effects[9]. The synthesis of these derivatives often employs a tetra-O-acetyl-L-xylopyranose intermediate. The use of acetate as a protecting group is a cornerstone of carbohydrate chemistry; it passivates the reactive hydroxyl groups of the xylose ring, allowing for precise chemical modifications at the anomeric (C1) position before final deprotection to yield the bioactive compound. This guide will illuminate the journey from this key tetraacetate intermediate to a diverse array of biologically active molecules.

Synthesis of L-Xyloside Derivatives via Tetraacetate Intermediates

The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrate derivatives. Acetyl groups are widely used due to their ease of installation, stability under various reaction conditions, and facile removal. The synthesis of L-xyloside derivatives typically begins with the peracetylation of L-xylose to form 1,2,3,4-tetra-O-acetyl-L-xylopyranose. This tetraacetate intermediate serves as a versatile platform for introducing a wide range of aglycone moieties at the anomeric position.

General Synthetic Workflow

The conversion of the tetraacetate intermediate into diverse xylosides involves the activation of the anomeric carbon, followed by nucleophilic substitution with a desired aglycone (alcohol, thiol, amine, etc.).

Sources

- 1. A novel cytoskeletal action of xylosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel cytoskeletal action of xylosides | PLOS One [journals.plos.org]

- 3. Xyloside Derivatives as Molecular Tools to Selectively Inhibit Heparan Sulfate and Chondroitin Sulfate Proteoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose

Abstract

This document provides a comprehensive guide for the per-O-acetylation of L-xylose to synthesize 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, a crucial intermediate in carbohydrate chemistry. Acetylated sugars serve as versatile building blocks for the synthesis of natural glycosides, glycoconjugates, and various oligosaccharides due to the protective nature of the acetyl groups.[1] The protocol detailed herein employs the classical and robust method of using acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and solvent.[1][2] We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization, purification, and product characterization.

Introduction and Scientific Principle

O-acetylation is a fundamental and widely utilized strategy for the protection of hydroxyl groups in carbohydrate chemistry.[1][3] The resulting acetyl esters are generally stable under neutral and acidic conditions but can be readily cleaved under basic conditions, allowing for selective deprotection in multi-step syntheses.[3] The target molecule, 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, is a fully protected derivative of L-xylose, rendering it soluble in many organic solvents and suitable for subsequent glycosylation reactions.

The reaction proceeds via the nucleophilic attack of the hydroxyl groups of L-xylose on the electrophilic carbonyl carbons of acetic anhydride. Pyridine plays a dual, critical role in this process:

-

Base Catalyst: Pyridine, a weak base, deprotonates the hydroxyl groups of the sugar, increasing their nucleophilicity and facilitating the attack on acetic anhydride.[4][5]

-

Solvent and Acid Scavenger: It serves as the reaction solvent and neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4][6]

The reaction typically yields a mixture of α and β anomers, which can be used directly in some applications or separated chromatographically if a specific anomer is required.[7]

Materials and Equipment

| Reagents & Chemicals | Grade / Purity | Supplier Example | Notes |

| L-Xylose | ≥99% | Sigma-Aldrich | Ensure starting material is dry. |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive and a lachrymator; handle in a fume hood.[6] |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Must be dry. Store over molecular sieves. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | For extraction. |

| Toluene | ACS Grade | Fisher Scientific | For azeotropic removal of pyridine. |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | To quench the reaction. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | - | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For work-up. |

| Sodium Chloride (Brine) | Saturated Aqueous Solution | - | For work-up. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |

| Silica Gel | Flash Chromatography Grade | - | For purification. |

| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |

| Equipment |

| Round-bottom flasks |

| Magnetic stirrer and stir bars |

| Ice bath |

| Rotary evaporator |

| Separatory funnel |

| Glass funnel and Erlenmeyer flasks |

| Flash chromatography setup (column, pump, fraction collector) |

| Inert atmosphere setup (e.g., Argon or Nitrogen line) |

Detailed Experimental Protocol

Part A: Acetylation Reaction

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-xylose (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of xylose) under an argon atmosphere.[3] Ensure all glassware is oven-dried to prevent premature hydrolysis of acetic anhydride.

-

Reagent Addition: Cool the resulting solution to 0 °C using an ice bath. Add acetic anhydride (Ac₂O) (1.5-2.0 eq. per hydroxyl group; total of 6-8 eq.) to the solution dropwise via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as 1:1 Hexane:Ethyl Acetate. The reaction is complete when the starting material spot (visualized with a p-anisaldehyde stain) has been completely consumed. This typically takes several hours to overnight.[5]

-

Quenching: Upon completion, cool the flask again in an ice bath and cautiously add dry methanol (MeOH) to quench the excess acetic anhydride.[3] Stir for 30 minutes.

Part B: Work-up and Purification

-

Pyridine Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To effectively remove the high-boiling pyridine, add toluene to the residue and co-evaporate. Repeat this co-evaporation with toluene at least three times.[5]

-

Extraction: Dissolve the resulting syrup or solid residue in dichloromethane (CH₂Cl₂).[3] Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove residual pyridine.

-

Water (1x).

-

Saturated aqueous NaHCO₃ (2x) to neutralize any remaining acid.

-

Brine (1x) to facilitate phase separation.[3]

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[3]

-

Purification: Purify the crude residue by silica gel flash chromatography.[5][8] A gradient elution, for example, from 20% to 50% ethyl acetate in hexane, is typically effective for separating the product from non-polar impurities and any incompletely acetylated byproducts. Combine the fractions containing the product (as identified by TLC) and evaporate the solvent.

Visualization of Workflow

Caption: Overall workflow for the synthesis of acetylated L-xylose.

Characterization of Final Product

-

Appearance: Typically a white crystalline solid or a colorless syrup. The pure β-D-xylopyranose tetraacetate is a white crystalline solid.[9]

-

Molecular Formula: C₁₃H₁₈O₉

-

Molecular Weight: 318.28 g/mol [9]

-

¹H NMR: The spectrum should show characteristic singlets for the acetyl methyl protons, typically in the range of δ 2.0–2.2 ppm.[10] The integration of these signals relative to the sugar backbone protons should confirm complete acetylation.

-

¹³C NMR: The presence of four acetyl carbonyl signals (around δ 170 ppm) and four acetyl methyl signals (around δ 20-21 ppm) is indicative of the final product. Full assignment can be confirmed using 2D NMR techniques like HSQC and HMBC.[11][12][13]

-

Mass Spectrometry (e.g., ESI-MS): Expect to observe an ion corresponding to the molecular weight, such as [M+Na]⁺ at m/z 341.27.

Troubleshooting and Pro-Tips

| Issue | Potential Cause(s) | Recommended Solution |

| Incomplete Reaction | 1. Wet reagents or glassware (hydrolysis of Ac₂O). 2. Insufficient Ac₂O or reaction time. | 1. Ensure pyridine is anhydrous and all glassware is oven-dried. 2. Use a sufficient excess of Ac₂O and monitor the reaction by TLC until completion.[5] |

| Dark Brown/Black Reaction Mixture | Pyridine quality may be poor, or the reaction may have overheated. | Use freshly distilled or high-purity anhydrous pyridine. Ensure controlled, dropwise addition of Ac₂O at 0 °C. |

| Difficulty Removing Pyridine | Pyridine has a high boiling point (115 °C). | Perform multiple co-evaporations (azeotropic removal) with toluene under reduced pressure.[5] This is more effective than simple evaporation. |

| Low Yield After Work-up | 1. Emulsion formation during extraction. 2. Product loss in aqueous layers. | 1. Add brine to help break emulsions. 2. Ensure pH is correct during washes. Back-extract aqueous layers with CH₂Cl₂ if significant product loss is suspected. |

| Product is an Oil, Not a Solid | The product may be a mixture of anomers or contain residual solvent/impurities. | 1. Ensure high purity via chromatography. 2. Attempt to induce crystallization by scratching with a glass rod or adding a seed crystal. Dissolving in a minimal amount of a hot solvent (like ethanol) and cooling slowly may also work. |

References

-

What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 21, 2026, from [Link]

-

Supramolecular assisted O-acylation of carbohydrates. (2015). Green Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]

-

Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. (2023). Molecules. Retrieved February 21, 2026, from [Link]

-

Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. (2000). Carbohydrate Research. Retrieved February 21, 2026, from [Link]

-

Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). Retrieved February 21, 2026, from [Link]

-

Monosaccharides - Acylation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Retrieved February 21, 2026, from [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved February 21, 2026, from [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (1968). Journal of The Chemical Society B: Physical Organic. Retrieved February 21, 2026, from [Link]

-

Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne Labs. Retrieved February 21, 2026, from [Link]

-

Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. (2002). Carbohydrate Research. Retrieved February 21, 2026, from [Link]

-

¹H-NMR spectrum of the acetyl group region of xylooligosaccharides... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. (2002). Carbohydrate Research. Retrieved February 21, 2026, from [Link]

-

Selective anomeric acetylation of unprotected sugars in water. (2016). RSC Publishing. Retrieved February 21, 2026, from [Link]

-

Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy. (2021). DSpace@MIT. Retrieved February 21, 2026, from [Link]

-

How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Removing ethyl acetate from acetylated sugars. (2026). Reddit. Retrieved February 21, 2026, from [Link]

-

and α-l-xylopyranosyl bromides in enantiomorphic space groups. (2025). MOST Wiedzy. Retrieved February 21, 2026, from [Link]

-

Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2013). MDPI. Retrieved February 21, 2026, from [Link]

Sources

- 1. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. teledynelabs.com [teledynelabs.com]

- 9. synthose.com [synthose.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.vtt.fi [cris.vtt.fi]

- 13. Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of L-Nucleosides: A Detailed Protocol Starting from L-Xylose Tetraacetate

An Application Note for Drug Development Professionals

Abstract: L-nucleosides represent a class of stereochemically unique therapeutic agents with significant antiviral properties, most notably against HIV and HBV.[1][2][3] Their unnatural 'L' configuration confers distinct metabolic properties and resistance to certain host-cell enzymes, making them valuable candidates in drug development.[1] This application note provides a comprehensive, field-proven guide for the synthesis of L-nucleosides, utilizing the accessible chiral precursor, L-xylose. We will detail a robust three-stage process: (1) the preparation of the key glycosyl donor, 1,2,3,5-tetra-O-acetyl-L-xylofuranose (L-xylose tetraacetate); (2) the stereoselective formation of the crucial N-glycosidic bond via Vorbrüggen glycosylation; and (3) the final deprotection to yield the target L-nucleoside. This guide explains the causality behind experimental choices, providing researchers with the technical accuracy and practical insights required for successful synthesis.

Introduction: The Therapeutic Promise of L-Nucleosides

Nucleoside analogues are a cornerstone of antiviral chemotherapy.[3] The discovery that nucleosides with the unnatural L-configuration possess potent biological activity was a major breakthrough in the field.[2][4] Lamivudine (3TC), an L-nucleoside, is a critical drug in the treatment of HIV/AIDS and chronic hepatitis B.[2][4] Unlike their natural D-enantiomers, L-nucleosides can act as chain terminators for viral polymerases while often showing reduced affinity for human polymerases, contributing to a better therapeutic index.[3]

The synthesis of these chiral molecules requires a stereocontrolled approach, typically starting from an optically pure L-sugar.[5] L-Xylose, a rare but commercially available aldopentose, serves as an excellent and cost-effective starting material for this purpose.[6][7] This protocol outlines a reliable pathway from L-xylose to a versatile L-xylofuranosyl nucleoside.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages. First, the hydroxyl groups of L-xylose are protected as acetates to create a stable, activated glycosyl donor. Second, this donor is coupled with a nucleobase in a stereocontrolled glycosylation reaction. Finally, the acetyl protecting groups are removed to furnish the final L-nucleoside.

Caption: High-level overview of the three-stage synthesis of L-nucleosides from L-xylose.

Part 1: Preparation of L-Xylose Tetraacetate (The Glycosyl Donor)

Scientific Rationale: The hydroxyl groups of L-xylose must be protected before the glycosylation step. Acetylation serves two critical functions: it prevents unwanted side reactions at the hydroxyl groups and it activates the anomeric (C1) position, transforming it into a good leaving group. Furthermore, the acetyl group at the C2 position is essential for directing the stereochemical outcome of the subsequent glycosylation reaction through neighboring group participation.[8] The following protocol is adapted from established methods for sugar acetylation.[9][10]

Protocol 1: Peracetylation of L-Xylose

Materials:

-

L-Xylose

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous) or Sodium Acetate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-xylose (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of xylose). Cool the flask in an ice bath to 0 °C.

-

Causality Note: Pyridine acts as both a solvent and a catalyst, and it neutralizes the acetic acid byproduct. Using an anhydrous solvent is critical to prevent hydrolysis of the acetic anhydride.

-

-

Acetylation: Slowly add acetic anhydride (5.0 eq) to the cooled suspension dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Quenching: Cool the reaction mixture again in an ice bath and cautiously add cold water or ice to quench the excess acetic anhydride. Stir for 1 hour.

-

Extraction: Dilute the mixture with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove pyridine) until the aqueous layer is acidic.

-

Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

-

Water.

-

Brine.

-

Causality Note: Each washing step removes specific impurities. The acid wash removes the basic pyridine, the bicarbonate wash removes acidic impurities, and the brine wash aids in removing water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is typically a thick syrup or a solid.

-

Purification: The crude L-xylose tetraacetate can often be used directly in the next step if it is of sufficient purity. If necessary, purification can be achieved by recrystallization or silica gel chromatography.

Part 2: Stereoselective Glycosylation via Vorbrüggen Reaction

Scientific Rationale: The Vorbrüggen glycosylation is the most prevalent and reliable method for synthesizing nucleosides from acylated sugar donors.[8][11] The reaction involves coupling the L-xylose tetraacetate with a silylated nucleobase in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][12]

The key to the high stereoselectivity of this reaction is the "neighboring group participation" of the acetyl group at the C2 position of the sugar.[5][8] The Lewis acid activates the anomeric acetate, which leaves to form an oxocarbenium ion. The C2-acetyl group then attacks this intermediate to form a stable, cyclic acyloxonium ion. This cyclic intermediate sterically shields the α-face of the sugar ring, forcing the incoming silylated nucleobase to attack from the β-face. This results in the exclusive or predominant formation of the desired β-L-nucleoside.[5]

Caption: Mechanism of stereocontrol in Vorbrüggen glycosylation via an acyloxonium ion intermediate.

Protocol 2: Vorbrüggen Glycosylation with Uracil

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate ((NH₄)₂SO₄)

-

L-Xylose Tetraacetate (from Protocol 1)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Acetonitrile (ACN) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Methanol (MeOH)

-

Standard work-up and purification reagents (DCM, NaHCO₃, brine, Na₂SO₄, silica gel)

Procedure:

-

Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend uracil (1.2 eq) in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of TMSCl or ammonium sulfate.

-

Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of bis(trimethylsilyl)uracil.

-

Remove the excess HMDS and other volatiles under reduced pressure to obtain the silylated uracil as an oil or solid, which should be kept under an inert atmosphere.

-

Causality Note: Silylation increases the nucleophilicity of the nucleobase and enhances its solubility in organic solvents.[5]

-

-

Glycosylation Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve L-xylose tetraacetate (1.0 eq) and the prepared silylated uracil (1.2 eq) in anhydrous acetonitrile or DCE.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TMSOTf (1.2-1.5 eq) dropwise to the stirred solution.

-

After addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours, or until TLC analysis shows complete consumption of the sugar donor.

-

Work-up: Cool the reaction mixture to room temperature and quench by adding it to a stirred, cold saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected L-nucleoside (2',3',5'-tri-O-acetyl-L-uridine).

Part 3: Deprotection to Yield the Final L-Nucleoside

Scientific Rationale: The final step is the removal of the acetyl protecting groups from the sugar moiety (and from the nucleobase if it was acylated) to yield the free nucleoside. Base-catalyzed methanolysis is a common and efficient method. Reagents like sodium methoxide (Zemplén deacetylation) or methanolic ammonia are frequently used. These methods are effective but require careful neutralization and removal of byproducts.[13] Milder, more modern methods using catalysts like triethylamine or lysine in methanol have also been developed to be more compatible with sensitive functional groups and offer a greener alternative.[13][14]

Protocol 3: Zemplén Deacetylation

Materials:

-

Protected L-Nucleoside (from Protocol 2)

-

Methanol (MeOH, anhydrous)

-

Sodium Methoxide (NaOMe), 0.5 M solution in MeOH or freshly prepared from sodium metal and MeOH

-

Amberlite IR-120 (H⁺ form) resin or Dowex 50WX8 (H⁺ form) resin

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve the protected L-nucleoside (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Deprotection: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) to the solution at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Self-Validating System: The disappearance of the starting material spot and the appearance of a more polar product spot on the TLC plate confirms the reaction's progression. The final product should be UV-active (if the nucleobase is an aromatic heterocycle) and may stain with permanganate.

-

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding a sufficient amount of Amberlite IR-120 (H⁺) resin until the pH of the solution is neutral (check with pH paper).

-

Causality Note: The acidic resin quenches the basic catalyst (NaOMe) and is easily removed by filtration, simplifying the work-up compared to an aqueous acid wash which might require subsequent extraction steps.

-

-

Isolation: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure.

-

Purification: The resulting crude L-nucleoside can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel chromatography if necessary.

Data Summary: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the synthesis of an L-xylo-uridine nucleoside. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetylation | L-Xylose, Ac₂O, Pyridine | Pyridine | 0 to RT | 12-16 | 85-95 |

| 2 | Glycosylation | L-Xylose Tetraacetate, Silyl-Uracil, TMSOTf | ACN or DCE | 0 to 80 | 2-4 | 70-85 |

| 3 | Deprotection | Protected Nucleoside, NaOMe (cat.) | MeOH | RT | 1-3 | >90 |

Conclusion

This application note details a robust and stereoselective pathway for the synthesis of L-nucleosides starting from the readily available chiral building block, L-xylose. By understanding the chemical principles behind each step—particularly the role of neighboring group participation in the critical Vorbrüggen glycosylation—researchers can reliably produce these high-value compounds. The protocols provided are designed to be self-validating and adaptable, empowering drug development professionals to explore this important class of therapeutics.

References

- Gumina, G., Schinazi, R. F., & Chu, C. K. (2002). L - Nucleosides: Antiviral Activity and Molecular Mechanism. Bentham Science Publishers.

-

Mathé, C., & Gosselin, G. (2006). L-nucleoside enantiomers as antivirals drugs: a mini-review. Antiviral Chemistry & Chemotherapy, 17(4), 175-194. [Link]

-

Jana, S., & Maiti, S. (2024). Stereoselective glycosylation strategies for L‐nucleoside synthesis. ResearchGate. [Link]

-

Kow, J., et al. (2025). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Taylor & Francis Online. [Link]

-

da Silveira Pinto, L. S., et al. (2013). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 24, 1221-1228. [Link]

-

Gumina, G., et al. (2001). L-Nucleoside enantiomers as antivirals drugs: A mini-review. ResearchGate. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Vorbrüggen Glycosylation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. [Link]

-

Synthesis of nucleosides. (n.d.). In Wikipedia. [Link]

- Process for preparing glucose penta-acetate and xylose tetra-acetate. (1987).

- Process for preparing glucose penta-acetate and xyclose tetra-acetate. (1985).

-

Witschi, M. A., & Leumann, C. J. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Green Chemistry. [Link]

-

L-Xylose - preparation and application. (2023). Georganics. [Link]

-

Tiwari, K. N., et al. (2001). Synthesis and Biological Activity of 4'-thio-L-xylofuranosyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 743-746. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. L-nucleoside enantiomers as antivirals drugs: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. L-Xylose - preparation and application - Georganics [georganics.sk]

- 7. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]

- 10. CA1192186A - Process for preparing glucose penta-acetate and xyclose tetra-acetate - Google Patents [patents.google.com]

- 11. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 12. Vorbrüggen Glycosylation [drugfuture.com]

- 13. scielo.br [scielo.br]

- 14. tandfonline.com [tandfonline.com]

Application Note: High-Efficiency Synthesis of 2,3,4-Tri-O-acetyl-α-L-xylopyranosyl Bromide

[1][2][3]

Abstract

This application note details the optimized protocol for the synthesis of 2,3,4-Tri-O-acetyl-α-L-xylopyranosyl bromide (Acetobromo-L-xylose) from 1,2,3,4-Tetra-O-acetyl-L-xylopyranose . This transformation is a critical precursor step in the Koenigs-Knorr glycosylation method, widely used in the development of L-xylose-containing nucleoside analogs and complex oligosaccharides.[1][] The protocol emphasizes strict moisture control and stereochemical retention via neighboring group participation (NGP), ensuring high yields of the thermodynamically stable

Introduction & Strategic Rationale

L-Xylose derivatives are increasingly relevant in drug discovery, particularly in the synthesis of antiviral nucleosides and modified aminoglycosides.[1][] The glycosyl bromide serves as a potent electrophilic donor.

The Challenge

Glycosyl bromides are thermally unstable and highly sensitive to hydrolysis. The primary challenges in this synthesis are:

-

Anomeric Control: Ensuring exclusive formation of the

-anomer. -

Stability: Preventing elimination to the glycal (2-acetoxy-xylal) or hydrolysis to the hemiacetal.[1][]

The Solution